molecular formula C12H18N2O2S B2402199 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine CAS No. 927997-10-2

1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine

Cat. No. B2402199
CAS RN: 927997-10-2
M. Wt: 254.35
InChI Key: MCKKEVJOYBQSDF-UHFFFAOYSA-N
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Description

The compound “1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “butane-1-sulfonyl” group is a sulfonyl functional group attached to a butane chain, which is likely attached to the nitrogen atom in the indole structure .


Molecular Structure Analysis

The molecular structure of this compound would likely show the bicyclic indole structure with the butane-1-sulfonyl group attached to one of the nitrogen atoms .


Chemical Reactions Analysis

Indoles are aromatic and relatively stable. They can undergo electrophilic substitution at the C3 position . The butane-1-sulfonyl group might make the compound more polar and could potentially participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, indoles are solid at room temperature, and the presence of the butane-1-sulfonyl group might increase its solubility in polar solvents .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine and related compounds demonstrate significant utility in organic synthesis. For example, zwitterionic-type molten salt catalysis, utilizing similar structures, has been applied for the efficient synthesis of substituted imidazoles under solvent-free conditions. This process offers advantages like high yields, reusability of the catalyst, and environmental friendliness, as explored by Rahman et al. (2012) in the Journal of Heterocyclic Chemistry (Rahman et al., 2012).

Involvement in Synthesis of Strain-Release Reagents

The compound and its derivatives find application in the synthesis of strain-release reagents. A method for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones has been developed, as detailed by Jung and Lindsay (2022) in the Journal of the American Chemical Society. This process facilitates the streamlined access to valuable optically active strain-release reagents (Jung & Lindsay, 2022).

Structural and Molecular Analysis

Mannes et al. (2017) have synthesized new derivatives of 1-(phenylsulfonyl)indole, providing insight into their crystal structures and molecular properties through density functional theory (DFT) calculations. These studies, published in the Journal of Chemical Crystallography, highlight the compound's relevance in structural chemistry (Mannes et al., 2017).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its target in the body. If it’s a reagent in a chemical reaction, its mechanism would depend on the other reactants and conditions .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could explore its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

1-butylsulfonyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-3-8-17(15,16)14-7-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKKEVJOYBQSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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